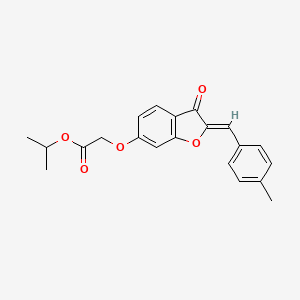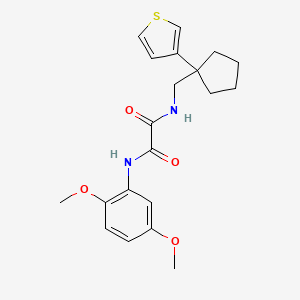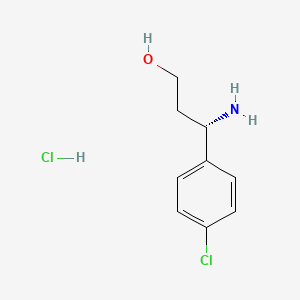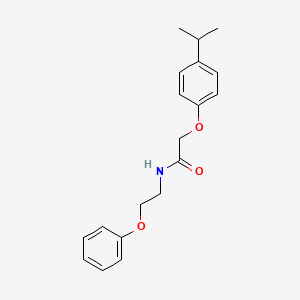
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" involves multi-step organic reactions. For instance, Sharma et al. (2018) reported the synthesis of a similar compound by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The final product was crystallized and characterized by spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds exhibits intricate features, including the presence of intermolecular hydrogen bonds and specific crystal systems. Sharma et al. (2018) found that their synthesized compound crystallizes in the orthorhombic crystal system with specific space group parameters. The detailed structural analysis provided insights into the molecular interactions and stability of such compounds (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" and its derivatives are complex and vary depending on the reactants and conditions. Yonghong Gao's work on a related compound discusses the optimization of reaction conditions to achieve high yields, highlighting the importance of temperature, reaction time, and mole ratio adjustments (Gao Yonghong, 2009).
Physical Properties Analysis
The physical properties of "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" derivatives, such as melting points, solubility, and crystalline form, are crucial for understanding their behavior in different environments. The study by Sharma et al. (2018) detailed the crystallographic parameters, providing a basis for understanding the physical characteristics of these compounds (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemicals, stability under different conditions, and potential for forming derivatives, are essential for the application of "2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide" in various fields. Research by Gao Yonghong (2009) and others offers insights into these properties through detailed studies on related compounds, demonstrating the compound's versatility and potential for modification (Gao Yonghong, 2009).
Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
A study conducted by Randad, Mahran, Mehanna, and Abraham (1991) explored the design, synthesis, and testing of novel compounds related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, which were found to decrease the oxygen affinity of human hemoglobin A. These compounds, including 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its 3,5-dimethyl derivative, showed potential as allosteric effectors of hemoglobin, suggesting applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Antioxidant Activity
Dinis, Maderia, and Almeida (1994) investigated the antioxidant properties of phenolic compounds, including structures related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, in the context of inhibiting lipid peroxidation. Their findings revealed that these compounds possess varying degrees of antioxidant efficiencies, potentially providing a basis for exploring their use in mitigating oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).
Adsorption and Environmental Remediation
Aksu and Kabasakal (2004) examined the adsorption of 2,4-dichlorophenoxy-acetic acid (a compound structurally related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide) onto granular activated carbon, highlighting its potential for environmental remediation, particularly in removing herbicide contaminants from aqueous solutions (Aksu & Kabasakal, 2004).
Synthesis and Molecular Docking Analysis
Sharma et al. (2018) conducted a study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide. This research aimed at evaluating its potential as an anticancer drug, targeting the VEGFr receptor, which could open new avenues for cancer therapy applications (Sharma et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)16-8-10-18(11-9-16)23-14-19(21)20-12-13-22-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRUZJSVXYRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
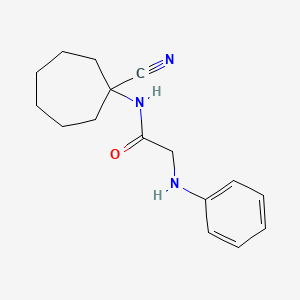
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)


![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
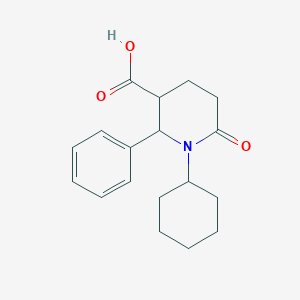
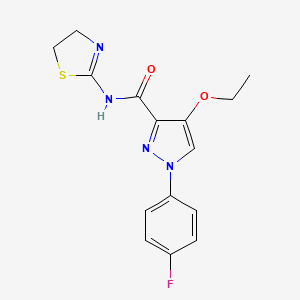
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
